![molecular formula C19H20N2O2 B247716 N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B247716.png)
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. It has been studied extensively for its potential therapeutic applications in various medical fields.
Wirkmechanismus
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide works by binding to the ghrelin receptor, which is found in the brain and stimulates the release of GH and IGF-1. This results in an increase in lean body mass, bone density, and muscle strength.
Biochemical and Physiological Effects
This compound has been shown to increase GH and IGF-1 levels in the body, which can lead to an increase in lean body mass, bone density, and muscle strength. It has also been shown to improve sleep quality and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide in lab experiments is that it can stimulate the release of GH and IGF-1 in a controlled manner, allowing researchers to study the effects of these hormones on various physiological processes. One limitation is that the effects of this compound may vary depending on the individual, making it difficult to draw definitive conclusions from studies.
Zukünftige Richtungen
Future research on N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide could focus on its potential therapeutic applications in treating conditions such as osteoporosis, obesity, and muscle wasting. It could also explore its potential to improve cognitive function and sleep quality in various populations. Additionally, further studies could investigate the long-term effects of this compound on overall health and well-being.
Synthesemethoden
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide involves the reaction of 2-(4-methylphenoxy)acetic acid with 1-(2-aminoethyl)-1H-indole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various medical fields, including osteoporosis, obesity, and muscle wasting. It has also been studied for its potential to improve cognitive function and sleep quality.
Eigenschaften
Molekularformel |
C19H20N2O2 |
---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-14-6-8-16(9-7-14)23-13-19(22)20-11-10-15-12-21-18-5-3-2-4-17(15)18/h2-9,12,21H,10-11,13H2,1H3,(H,20,22) |
InChI-Schlüssel |
GDIXPQJPIUAZMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CNC3=CC=CC=C32 |
Löslichkeit |
4.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.